4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol
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Overview
Description
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol is a complex organic compound that features a triazine ring substituted with piperidine groups and a hydrazinylidene linkage to a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol typically involves multiple steps. One common approach starts with the preparation of the triazine core by reacting cyanuric chloride with piperidine in the presence of a base such as sodium carbonate . The resulting intermediate is then coupled with a hydrazine derivative to form the hydrazinylidene linkage. Finally, the dimethoxyphenol moiety is introduced through a condensation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents.
Reduction: The hydrazinylidene linkage can be reduced to hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, modulating their activity. The hydrazinylidene linkage may facilitate the formation of reactive intermediates that can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.
Piperidine derivatives: Compounds featuring the piperidine ring with various functional groups.
Hydrazine derivatives: Compounds containing hydrazine linkages with different substituents.
Uniqueness
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol is unique due to its combination of a triazine core, piperidine groups, and a hydrazinylidene linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H31N7O3 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H31N7O3/c1-31-17-13-16(14-18(32-2)19(17)30)15-23-27-20-24-21(28-9-5-3-6-10-28)26-22(25-20)29-11-7-4-8-12-29/h13-15,30H,3-12H2,1-2H3,(H,24,25,26,27)/b23-15+ |
InChI Key |
NUOZXQZTJBLQNW-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
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